BenchChemオンラインストアへようこそ!

N-benzyl-N-(2-chloroethyl)propan-2-amine

Adrenergic neuron block Structure-activity relationship Bretylium analog

N-Benzyl-N-(2-chloroethyl)propan-2-amine (CAS 40737-53-9, also known as SKF 353 or benzyl-(2-chloro-ethyl)-isopropyl-amine) is a tertiary N-chloroethylamine with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol. It belongs to the class of aryl-haloalkylamine adrenergic neuron blocking agents, structurally related to the antiarrhythmic drug bretylium, and features an unsubstituted benzyl group paired with an isopropyl substituent on the nitrogen atom, distinguishing it from the ortho-substituted analogs that have been more extensively characterized for biological activity.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 40737-53-9
Cat. No. B3190278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(2-chloroethyl)propan-2-amine
CAS40737-53-9
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCC(C)N(CCCl)CC1=CC=CC=C1
InChIInChI=1S/C12H18ClN/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
InChIKeyLGPKPGHKHGLXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-(2-chloroethyl)propan-2-amine (CAS 40737-53-9): Chemical Identity and Core Characteristics


N-Benzyl-N-(2-chloroethyl)propan-2-amine (CAS 40737-53-9, also known as SKF 353 or benzyl-(2-chloro-ethyl)-isopropyl-amine) is a tertiary N-chloroethylamine with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol [1]. It belongs to the class of aryl-haloalkylamine adrenergic neuron blocking agents, structurally related to the antiarrhythmic drug bretylium, and features an unsubstituted benzyl group paired with an isopropyl substituent on the nitrogen atom, distinguishing it from the ortho-substituted analogs that have been more extensively characterized for biological activity [2]. The compound is primarily employed as a chemical intermediate in the synthesis of pharmaceuticals, particularly certain anticancer and antiarrhythmic drug candidates .

Why N-Benzyl-N-(2-chloroethyl)propan-2-amine Cannot Be Generically Substituted with Close Analogs


The biological activity of N-chloroethylamine analogs is exquisitely sensitive to both the aromatic substitution pattern and the identity of the N-alkyl group. Krueger and Cook demonstrated that within a series of ortho-substituted N-alkyl-N-(2-chloroethyl)-benzylamines, only three compounds exhibited prolonged adrenergic neuron blocking activity, with the ortho-bromo derivative being the most potent [1]. This establishes that even minor changes to the benzyl ring substitution or the N-alkyl group can eliminate or drastically alter the pharmacological profile. Consequently, N-benzyl-N-(2-chloroethyl)propan-2-amine—bearing an unsubstituted benzyl ring and a branched isopropyl group—cannot be reliably interchanged with close analogs such as DSP-4 (ortho-bromo) or OS-21 (N-ethyl) without expecting significantly different potency, selectivity, and toxicity outcomes.

Quantitative Differential Evidence for N-Benzyl-N-(2-chloroethyl)propan-2-amine


Adrenergic Neuron Blocking Potency: Ortho-Substitution is a Critical Determinant of Activity

In the foundational study of this compound class, Krueger & Cook synthesized a series of ortho-substituted N-alkyl-N-(2-chloroethyl)-benzylamines and evaluated them for adrenergic neuron blocking activity in the innervated rabbit jejunum and guinea pig vas deferens-hypogastric nerve preparations. Only three compounds displayed prolonged blocking activity; the most potent was N-(2-chloroethyl)-N-(o-bromobenzyl)-ethylamine [1]. The target compound, N-benzyl-N-(2-chloroethyl)propan-2-amine, lacks ortho substitution on the benzyl ring, which is predicted to markedly reduce or eliminate this specific pharmacological activity relative to the ortho-bromo benchmark. However, direct quantitative data (e.g., IC50 or ED50) for the target compound in this assay were not reported in the accessible abstract or publicly available full text, necessitating a class-level inference [1].

Adrenergic neuron block Structure-activity relationship Bretylium analog

Catecholamine Uptake Inhibition: Ortho-Substitution and Tertiary Amine are Jointly Required for High Potency

Kammerer et al. synthesized eight benzylamine analogs of bretylium and evaluated their inhibition of norepinephrine and dopamine accumulation in rat brain homogenates. They reported that high potency (low I50) and high specificity (preferential inhibition of norepinephrine over dopamine transport) are strictly associated with three structural features: a (2-chloroethyl) moiety, a tertiary amino center, and ortho substitution of the aromatic ring . While N-benzyl-N-(2-chloroethyl)propan-2-amine possesses the chloroethyl group and a tertiary amine, it lacks ortho substitution. Therefore, by class-level inference, this compound is expected to exhibit lower potency and reduced specificity for norepinephrine uptake inhibition compared to ortho-substituted congeners such as N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine (Compound 5) .

Norepinephrine uptake Dopamine uptake Benzylamine derivatives

Acetylcholinesterase Inhibition: N-Alkyl Group Size Modulates Inhibitory Activity

Patocka et al. compared the in vitro inhibitory activity of three N-haloethylamines—DSP-4 (N-(o-bromobenzyl)-N-ethyl-2-chloroethylamine), OS-21 (N-benzyl-N-ethyl-2-chloroethylamine), and OS-23 (N-phenylethyl-N-ethyl-2-chloroethylamine)—against rat brain acetylcholinesterase (AChE) [1]. OS-21, which differs from the target compound only by having an N-ethyl group instead of an N-isopropyl group, displayed measurable AChE inhibitory activity [1]. The target compound, bearing a bulkier isopropyl substituent, is predicted to exhibit altered binding kinetics and potentially reduced AChE inhibition due to steric hindrance at the aziridinium ion formation step or the enzyme's active site. Direct comparative data for the isopropyl analog were not located in the accessible literature; this inference is drawn from the established structure-activity trends within the series.

Acetylcholinesterase Neurotoxin Aziridinium ion

Lipophilicity Differentiation: XLogP3 Comparison with the N-Ethyl Analog

The computed partition coefficient (XLogP3) for N-benzyl-N-(2-chloroethyl)propan-2-amine is 3.1 [1]. The close analog OS-21 (N-benzyl-N-ethyl-2-chloroethylamine, MW 197.7 g/mol) is expected to have a lower LogP due to its smaller N-alkyl substituent (ethyl vs. isopropyl), although a directly comparable computed value from the same algorithm was not identified in the same source. This physicochemical difference in lipophilicity can influence membrane permeability, tissue distribution, and non-specific protein binding, which are relevant parameters when selecting a compound for in vivo or cell-based assays.

Lipophilicity LogP Membrane permeability

Synthetic Intermediate Utility: Distinct Reactivity of the N-Isopropyl-N-Benzyl Moiety in Drug Synthesis

N-Benzyl-N-(2-chloroethyl)propan-2-amine (as N-benzyl-N-isopropylaminoethyl chloride) has been specifically employed as an alkylating agent in the synthesis of bidisomide, an antiarrhythmic drug candidate. The synthetic route involves alkylation of an alpha-N-piperidinylethyl derivative with this specific chloroethylamine to install the N-benzyl-N-isopropylaminoethyl pharmacophore [1]. Analogs with N-ethyl or N-methyl substitution would yield structurally distinct products with potentially altered pharmacological profiles, making the isopropyl variant irreplaceable for this specific synthetic application.

Drug intermediate Alkylation Bidisomide

Optimal Research and Industrial Application Scenarios for N-Benzyl-N-(2-chloroethyl)propan-2-amine


Structure-Activity Relationship (SAR) Studies of Adrenergic Neuron Blocking Agents

The compound serves as a key comparator in SAR studies exploring the role of ortho-substitution on the benzyl ring of N-chloroethylamine-based neuron blockers. Because it lacks ortho-substitution, it can define the baseline activity level against which ortho-substituted analogs (e.g., DSP-4 or compound 5 from Kammerer et al.) are benchmarked [1]. This application is directly supported by the Krueger & Cook and Kammerer et al. studies, which established the critical importance of ortho-substitution for potency.

Synthesis of Antiarrhythmic Drug Candidates (Bidisomide and Analogs)

The compound is a documented alkylating intermediate in the synthesis of bidisomide, where the N-benzyl-N-isopropylaminoethyl moiety is essential for the target pharmacophore [2]. Medicinal chemistry programs focused on class III antiarrhythmic agents can utilize this intermediate for the construction of focused libraries exploring the N-benzyl-N-isopropyl substitution pattern.

Negative Control for Neurotoxicity and Catecholamine Uptake Assays

Given the evidence that ortho-substitution is required for potent inhibition of norepinephrine uptake and for neurotoxic activity (as seen with DSP-4), this compound—lacking ortho-substitution—is predicted to be a weak or inactive control in such assays [1]. It can be used to demonstrate that observed effects in neuronal models are specifically dependent on the ortho-substituted pharmacophore rather than on general alkylating activity of the chloroethylamine moiety.

Physicochemical Property Benchmarking for CNS Penetrance Prediction

With a computed XLogP3 of 3.1, the compound sits in a lipophilicity range that is often associated with moderate blood-brain barrier permeability [3]. This makes it a useful reference compound for calibrating in silico CNS penetration models, particularly when comparing the effect of N-alkyl chain branching (isopropyl vs. ethyl vs. methyl) on predicted brain exposure within the benzyl-chloroethylamine series.

Quote Request

Request a Quote for N-benzyl-N-(2-chloroethyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.